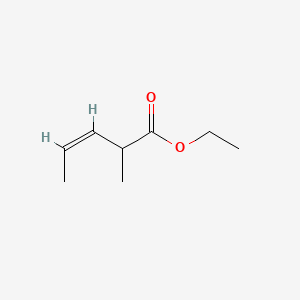

Ethyl 2-methylpent-3-enoate, (3Z)-

Beschreibung

Significance of Stereodefined α,β-Unsaturated Esters in Synthetic Strategies

Stereodefined α,β-unsaturated esters are crucial intermediates in organic synthesis due to their dual functionality. The carbon-carbon double bond can undergo a variety of transformations, including hydrogenation, epoxidation, and Diels-Alder reactions, while the ester group can be hydrolyzed, reduced, or converted into other functional groups. The defined stereochemistry of the double bond is of paramount importance as it often dictates the stereochemical outcome of subsequent reactions, a critical aspect in the synthesis of natural products and pharmaceuticals where biological activity is highly dependent on the three-dimensional arrangement of atoms.

The Z-configuration of the double bond, as seen in (3Z)-Ethyl 2-methylpent-3-enoate, can introduce specific conformational constraints and reactivity patterns that differ from the corresponding E-isomer. This makes the stereoselective synthesis of such compounds a significant challenge and a testament to the sophistication of modern synthetic methods.

Historical Context and Evolution of Synthetic Approaches to (3Z)-Ethyl 2-methylpent-3-enoate

The synthesis of α,β-unsaturated esters has a long history, with early methods often resulting in mixtures of E and Z isomers. The development of stereoselective methods to access the thermodynamically less stable Z-isomers has been a significant area of research. While specific historical synthetic routes to (3Z)-Ethyl 2-methylpent-3-enoate are not widely documented, the evolution of synthetic approaches for Z-α,β-unsaturated esters in general provides a clear context.

Initially, methods like the Wittig reaction with unstabilized ylides were employed to generate Z-alkenes, but these often suffer from poor stereoselectivity and the generation of stoichiometric amounts of triphenylphosphine (B44618) oxide as a byproduct.

A major breakthrough in the synthesis of Z-α,β-unsaturated esters was the development of the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction . ic.ac.ukresearchgate.netbohrium.com This method utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in combination with strong, non-nucleophilic bases like potassium hexamethyldisilazide (KHMDS) and a crown ether. bohrium.comnih.gov These conditions favor the kinetic formation of the Z-olefin by accelerating the elimination of the erythro intermediate. ic.ac.uk

| Reaction | Key Reagents | Stereoselectivity |

| Still-Gennari Olefination | Bis(trifluoroethyl)phosphonoacetate, KHMDS, 18-crown-6 | High Z-selectivity |

More recently, ruthenium-catalyzed cross-metathesis has emerged as a powerful tool for the synthesis of Z-olefins. mdpi.comrsc.org Specifically designed ruthenium catalysts can promote the reaction between a terminal alkene and an α,β-unsaturated ester to selectively form the Z-isomer of the cross-coupled product. rsc.org This method offers high functional group tolerance and catalytic efficiency. mdpi.com

Scope and Research Significance of (3Z)-Ethyl 2-methylpent-3-enoate

While extensive research specifically detailing the applications of (3Z)-Ethyl 2-methylpent-3-enoate is limited in the publicly available scientific literature, its significance can be inferred from the broader importance of chiral Z-configured α,β-unsaturated esters. These motifs are found in a number of biologically active natural products and serve as key building blocks in their total synthesis.

The research significance of a compound like (3Z)-Ethyl 2-methylpent-3-enoate lies in its potential as a chiral synthon. The stereocenters and the geometrically defined double bond can be elaborated into more complex structures with high stereocontrol. For instance, it could be a precursor for the synthesis of polyketide fragments or other natural products containing substituted alkyl chains.

Further research into the specific reactivity and applications of (3Z)-Ethyl 2-methylpent-3-enoate could uncover unique properties and open new avenues in synthetic organic chemistry. The development of efficient and highly stereoselective syntheses of this and related compounds remains an active area of investigation, driven by the continuous demand for novel and complex molecular architectures.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

58625-89-1 |

|---|---|

Molekularformel |

C8H14O2 |

Molekulargewicht |

142.20 g/mol |

IUPAC-Name |

ethyl (Z)-2-methylpent-3-enoate |

InChI |

InChI=1S/C8H14O2/c1-4-6-7(3)8(9)10-5-2/h4,6-7H,5H2,1-3H3/b6-4- |

InChI-Schlüssel |

HOWBPXBYCPKWBL-XQRVVYSFSA-N |

Isomerische SMILES |

CCOC(=O)C(C)/C=C\C |

Kanonische SMILES |

CCOC(=O)C(C)C=CC |

Siedepunkt |

160.00 to 161.00 °C. @ 760.00 mm Hg |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 3z Ethyl 2 Methylpent 3 Enoate and Its Stereoisomers

De Novo Synthesis of (3Z)-Ethyl 2-methylpent-3-enoate

The creation of the (Z)-alkene moiety in (3Z)-ethyl 2-methylpent-3-enoate from acyclic precursors requires precise control over the reaction conditions and reagent selection. Stereoselective olefination reactions and catalytic methods are the primary strategies employed for this purpose.

Stereoselective Olefination Reactions

Olefination reactions, which form carbon-carbon double bonds, are a classical and reliable approach for the synthesis of alkenes. Specific variants of the Wittig and Horner-Wadsworth-Emmons reactions have been developed to favor the formation of (Z)-isomers.

The Wittig reaction, involving the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone, is a foundational method for alkene synthesis. nih.gov The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides, typically those with alkyl substituents on the ylidic carbon, generally lead to the formation of (Z)-alkenes with moderate to high selectivity. researchgate.netacs.org This selectivity arises from a kinetically controlled pathway involving a constrained, four-membered oxaphosphetane intermediate. researchgate.net

For the synthesis of (3Z)-ethyl 2-methylpent-3-enoate, a plausible Wittig approach would involve the reaction of a non-stabilized phosphorus ylide derived from ethyl 2-bromopropionate with propanal. To favor the (Z)-isomer, salt-free conditions are often preferred, as the presence of lithium salts can sometimes lead to equilibration and a decrease in Z-selectivity. acs.org The Schlosser modification of the Wittig reaction provides a method to obtain the (E)-alkene, which is useful for the synthesis of the stereoisomer of the target compound. acs.org

A specific procedure for the synthesis of (3Z)-ethyl 2-methylpent-3-enoate has been reported, which can be classified as a Wittig-type olefination. This method involves the generation of a lithium enolate from ethyl propionate (B1217596), which is then reacted with a phosphonium salt to generate the corresponding ylide in situ. Subsequent reaction with propanal would yield the desired (Z)-alkene. nih.gov

Table 1: Representative Wittig-Type Reaction for (Z)-Alkene Synthesis

| Ylide Type | Carbonyl Compound | Typical Conditions | Predominant Product |

| Non-stabilized (e.g., from alkylphosphonium salt) | Aldehyde | Aprotic solvent (e.g., THF), salt-free | (Z)-Alkene |

The Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate (B1237965) carbanions, typically favors the formation of the thermodynamically more stable (E)-alkene. beilstein-journals.orgacs.org However, several modifications have been developed to achieve high (Z)-selectivity. The Still-Gennari olefination is a prominent example, employing phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, in the presence of a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) and a crown ether. beilstein-journals.orgrsc.orgnih.govresearchgate.net The electron-withdrawing groups on the phosphonate accelerate the elimination of the oxaphosphetane intermediate, leading to kinetic control and high (Z)-selectivity. acs.orgresearchgate.net

Another important modification is the Ando olefination, which uses phosphonates bearing electron-withdrawing aryl groups on the phosphorus atom. nih.govacs.org Similar to the Still-Gennari protocol, the Ando reaction promotes the formation of (Z)-alkenes. Recent research has also explored new reagents, such as alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates, which demonstrate excellent (Z)-selectivity in HWE reactions with various aldehydes under milder conditions, sometimes using sodium hydride as the base. researchgate.netresearchgate.netbohrium.com

For the synthesis of (3Z)-ethyl 2-methylpent-3-enoate, a Still-Gennari or Ando-type approach would involve the reaction of propanal with a phosphonate reagent such as ethyl 2-(bis(2,2,2-trifluoroethyl)phosphono)propanoate or ethyl 2-(diarylphosphono)propanoate in the presence of a suitable base.

Table 2: Comparison of HWE Modifications for (Z)-Alkene Synthesis

| Method | Phosphonate Reagent | Typical Base/Additive | Key Feature |

| Still-Gennari | Bis(2,2,2-trifluoroethyl)phosphonoacetate derivative | KHMDS, 18-crown-6 | Electron-withdrawing fluoroalkyl groups |

| Ando | Diarylphosphonoacetate derivative | NaH, DBU/LiCl, etc. | Electron-withdrawing aryl groups |

| Modified Still-Gennari | Di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate derivative | NaH | Highly electron-withdrawing hexafluoroisopropyl groups |

Catalytic Pathways for Stereodefined Alkenoate Synthesis

While olefination reactions are powerful, catalytic methods offer advantages in terms of atom economy and the potential for novel reactivity. Transition metal catalysis, in particular, has emerged as a versatile tool for the stereoselective synthesis of alkenes.

Various transition metals, including copper, rhodium, and iron, have been shown to catalyze the formation of β,γ-unsaturated esters with control over the double bond geometry.

Copper-catalyzed reactions have been developed for the synthesis of (Z)-β,γ-unsaturated esters through the protoboration of allenoates. rsc.org This method provides access to β-boryl esters which can be further functionalized. Copper catalysis has also been employed in the enantiodivergent synthesis of β,γ-unsaturated ketones, where the stereochemistry can be controlled by the choice of a silyl (B83357) group on the starting diene. nih.govbohrium.comresearchgate.net While not directly producing the target ester, these methods highlight the potential of copper catalysis in controlling the stereochemistry of β,γ-unsaturated systems.

Rhodium catalysis has been utilized for the Z-selective isomerization of β,γ-unsaturated ketones to their α,β-unsaturated counterparts. acs.org More relevant to the target molecule, rhodium complexes have been used in the asymmetric conjugate alkynylation of β,γ-unsaturated α-ketoesters. acs.org

Iron-catalyzed cross-coupling reactions of Grignard reagents with vinyl halides or related electrophiles are another potential route, although controlling the Z-selectivity can be challenging. researchgate.net

Gold catalysis has emerged as a powerful tool for the activation of alkynes and allenes towards nucleophilic attack. nih.govbeilstein-journals.orgacs.orgnih.gov While direct gold-catalyzed synthesis of (3Z)-ethyl 2-methylpent-3-enoate is not yet established, several gold-catalyzed reactions provide pathways to structurally related (Z)-alkenes.

For instance, gold catalysts can promote the addition of carboxylic acids to iodoalkynes to furnish (Z)-β-iodoenol esters with high regio- and stereoselectivity. researchgate.net Gold-catalyzed reactions of vinyldiazo compounds with alkenylsilanes can produce skipped dienes, and the use of (Z)-alkenylsilanes can lead to products with a (Z)-double bond. nih.gov Furthermore, gold-catalyzed intermolecular reactions of propiolic acids with alkenes can lead to α,β-unsaturated δ-lactones, demonstrating C-O bond formation with stereocontrol. pku.edu.cn The development of gold-catalyzed cycloisomerization of allenoic acids to give γ-(E)-vinylic γ-butyrolactones also showcases the potential for stereoselective synthesis. d-nb.info

A plausible, though currently hypothetical, gold-catalyzed route to (3Z)-ethyl 2-methylpent-3-enoate could involve the reaction of a gold-activated alkyne, such as pent-2-yne, with a nucleophile derived from ethyl propionate in the presence of a suitable gold catalyst and ligand system designed to favor the (Z)-isomer.

Transition Metal-Catalyzed Coupling Reactions

Palladium-Catalyzed Stereoselective Alkenylation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and they have been effectively applied to the stereoselective synthesis of alkenoates. The Mizoroki-Heck reaction, a palladium-catalyzed C-F bond alkenylation of gem-difluoroalkenes, allows for the synthesis of monofluorinated 1,3-dienes with controlled geometry of each alkene. nih.gov This method involves the cross-coupling of two different alkenes, showcasing the versatility of palladium catalysis in forming C-C bonds with high stereoselectivity. nih.gov

Another powerful palladium-catalyzed method is the Sonogashira coupling, which has been utilized in the stereodivergent synthesis of 2-alkynyl buta-1,3-dienes. orcid.org This reaction allows for controllable retention or inversion of the olefin geometry, providing access to different stereoisomers. orcid.org Furthermore, palladium-catalyzed alkenylation, such as the Negishi and Suzuki couplings, has been instrumental in preparing all four stereoisomers of ethyl undeca-2,4-dienoate with high isomeric purity (≥98%). researchgate.net The choice of base in Suzuki couplings, such as cesium fluoride (B91410) or tetrabutylammonium (B224687) fluoride, was found to be critical for achieving high stereoselectivity. researchgate.net

A notable application of palladium catalysis is the synthesis of (Z)- princeton.edudendralenes through the coupling of allenylphosphine oxides with aromatic tosylhydrazones. sioc-journal.cn This process, which involves a 1,3-palladium migration, constructs two new C=C bonds with high stereoselectivity, yielding (Z)- princeton.edudendralene derivatives in good yields. sioc-journal.cn

Iron-Catalyzed Stereocontrolled Syntheses

Iron-catalyzed cross-coupling reactions have emerged as a more sustainable and economical alternative to palladium-catalyzed methods. A notable example is the iron-catalyzed cross-coupling of ethyl (4E)-5-chloropent-4-enoate with Grignard reagents to produce ethyl (4E)-alkenoates. researchgate.net This approach provides a straightforward route to E-configured alkenoates.

Rhodium and Manganese Catalysis in Alkenoate Synthesis

Rhodium and manganese complexes have also proven to be effective catalysts in the synthesis of alkenoates and related compounds. Rhodium-catalyzed asymmetric hydrogenation is a powerful tool for preparing chiral molecules, including drugs and their precursors. rsc.org These reactions often employ chiral phosphorus ligands to achieve high enantioselectivity in the hydrogenation of various classes of alkenes. rsc.org Rhodium catalysts are also extensively used in hydroformylation reactions, which convert olefins into aldehydes. researchgate.net The selectivity of these reactions can be tuned by modifying the ligands and reaction conditions. researchgate.net

Manganese catalysis has gained significant attention for reduction reactions like hydrosilylation, hydroboration, and hydrogenation. thieme-connect.de Manganese-based catalysts have been successfully used for the hydrosilylation of ketones and aldehydes, offering a green and efficient route to alcohols. thieme-connect.de The unique electronic properties of manganese allow it to catalyze a wide range of transformations. thieme-connect.de Furthermore, the combination of rhodium and manganese has been explored in catalyst design. For instance, selective adsorption of manganese onto rhodium nanoparticles has been shown to improve the selectivity of alcohol synthesis from syngas. researchgate.net

Organocatalytic Stereoselective Routes

Organocatalysis, which utilizes small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. Organocatalytic methods offer a complementary approach to metal-catalyzed reactions and have been applied to the synthesis of various chiral compounds. For instance, organocatalyzed asymmetric phenylselenylation of oxindoles has been achieved with high yields and enantioselectivities using chiral iminophosphoranes. researchgate.net

In the context of enoate synthesis, organocatalytic cascade reactions have been developed to construct complex molecular architectures with high stereocontrol. An example is the asymmetric aza-Michael-IED/HAD cascade reaction of an enoate with enals, which provides access to tetrahydropyranoquinoline derivatives with four stereogenic centers in excellent diastereoselectivity and enantioselectivity. researchgate.net

Lewis Base Catalysis for (Z)-Enoate Synthesis

Lewis base catalysis is a powerful strategy for activating substrates and controlling reaction pathways. princeton.edusioc.ac.cn A Lewis base can enhance both the nucleophilicity and electrophilicity of a substrate, leading to a diverse range of chemical transformations. sioc.ac.cn In the context of (Z)-enoate synthesis, Lewis base catalysis can be employed to control the stereochemistry of the double bond.

One approach involves the use of phosphine (B1218219) or amine catalysts to promote specific reaction pathways. sioc.ac.cn For example, isothiourea catalysts have been used in conjugate additions to α,β-unsaturated esters, where the stereochemical outcome can be influenced by the geometry of the starting enoate. rsc.org Computational studies have shown that weak non-covalent interactions between the catalyst-substrate intermediate and the nucleophile play a crucial role in determining the stereoselectivity. rsc.org

Furthermore, Lewis base catalysis has been utilized in the synthesis of sulfur-containing heterocycles through the reaction of C1-pyridinium enolates with thiocarbonyl compounds. nih.gov This reaction proceeds via a cascade mechanism involving the formation of a β-thiolactone intermediate. nih.gov

Multicomponent and Cascade Reactions toward (3Z)-Ethyl 2-methylpent-3-enoate Scaffolds

Multicomponent and cascade reactions offer an efficient and atom-economical approach to building complex molecular structures from simple starting materials. These reactions combine multiple bond-forming events in a single operation, avoiding the need for isolation of intermediates.

Organocascade reactions, often employing aminocatalysis, have been particularly successful in this area. acs.org For example, a three-component cascade coupling of dienals, enolizable aldehydes, and isatin-derived alkenes, catalyzed by a prolinol silyl ether, yields highly functionalized spirooxindole cyclohexane (B81311) derivatives with six contiguous stereocenters and excellent enantiocontrol. acs.org Another example is the domino vinylogous Michael/aldol (B89426) reaction between 3-(trifluoroacetyl)-2-methylindoles and enals, which produces trifluoromethylated tetrahydrocarbazoles with three vicinal stereocenters. acs.org

Gold-catalyzed reactions have also been employed in cascade sequences. For instance, a gold(I)-catalyzed alkyne hydration/cyclization cascade of 1,4-enynes provides access to α-alkylidene-γ-lactones and α-arylidene-β,γ-butenolides, which are valuable structural motifs. acs.org

Stereodivergent Synthesis of Ethyl 2-methylpent-3-enoate Isomers

The ability to selectively synthesize any desired stereoisomer of a molecule is a significant goal in organic synthesis. This concept, known as stereodivergent synthesis, allows for the exploration of the full range of a molecule's stereochemical space.

A key strategy for achieving stereodivergence is the use of catalyst control. For example, in the ring-closing metathesis (RCM) to form macrocyclic enoates, the choice of a molybdenum-based catalyst can dictate the formation of either the Z- or E-isomer with high selectivity. acs.org This catalyst-controlled approach has been successfully applied to the synthesis of various macrocyclic Z-enoates and (E,Z)- or (Z,E)-dienoates. acs.org

Another approach to stereodivergent synthesis involves the use of different reaction conditions or reagents to favor the formation of a particular isomer. For instance, the isomerization of terminal alkenes to internal (Z)-2-alkenes can be achieved with high selectivity using an air-stable molybdenum(0) complex as a catalyst. acs.org This kinetic control allows for the preferential formation of the less thermodynamically stable Z-isomer. acs.org

Elucidation of Reaction Mechanisms Involving 3z Ethyl 2 Methylpent 3 Enoate Precursors and Transformations

Mechanistic Investigations of Stereoselective C-C Bond Formation

The synthesis of (3Z)-ethyl 2-methylpent-3-enoate often involves the creation of a key carbon-carbon bond that establishes the Z-configuration of the double bond. The stereochemical outcome is highly dependent on the reaction mechanism, which can involve various intermediates and pathways.

Carbocationic Intermediates and Vinylogous Reactivity

The principle of vinylogy describes how the electronic effects of a functional group can be transmitted through a conjugated system. wikipedia.orgnih.gov In the context of precursors to (3Z)-ethyl 2-methylpent-3-enoate, this principle is often invoked to explain the reactivity at a distance from the carbonyl group. wikipedia.orgnih.gov For instance, the formation of a carbocationic intermediate can lead to reactions at the γ-position of a vinylogous ester system. cardiff.ac.uk The stability and subsequent reactions of these carbocations are critical in determining the final product's stereochemistry.

Vinylogous reactions, such as the vinylogous aldol (B89426) reaction, proceed through vinylogous enolates that react at the terminal position of the double bond system. wikipedia.org The geometry of this enolate and the nature of the electrophile play a significant role in dictating the Z/E selectivity of the resulting alkene.

Radical Mechanisms in Catalytic Transformations

Radical reactions offer an alternative pathway for the formation and transformation of unsaturated esters. beilstein-journals.orgresearchgate.net These reactions often proceed through radical intermediates generated under thermal, photochemical, or electrochemical conditions. beilstein-journals.org For example, the addition of a radical to an α,β-unsaturated ester can occur, leading to a new C-C bond. researchgate.net The regioselectivity of this addition (1,4- vs. 1,2-addition) can be influenced by the nature of the radical and the substrate. researchgate.net

In the context of synthesizing Z-alkenes, the stereochemical outcome of radical reactions can be less predictable than ionic or concerted pathways. However, specific catalysts and reaction conditions can be employed to favor the formation of the desired Z-isomer. For instance, the use of N-hydroxyphthalimide (NHPI) esters as radical precursors has become a versatile strategy in organic synthesis. beilstein-journals.org

Concerted versus Stepwise Pathways

The formation of the double bond in (3Z)-ethyl 2-methylpent-3-enoate can also proceed through pericyclic reactions, such as the Wittig reaction or the Ramberg-Bäcklund reaction, which can have either concerted or stepwise mechanisms. organic-chemistry.orgredalyc.org A concerted reaction, where bond formation and breaking occur simultaneously, often leads to a high degree of stereoselectivity. acs.orgdiva-portal.org For example, the Z-selectivity in some Wittig reactions is attributed to a concerted [2+2] cycloaddition-cycloreversion mechanism.

In contrast, a stepwise mechanism involves the formation of a distinct intermediate, such as a diradical or a zwitterion. organic-chemistry.orgnih.gov The lifetime and conformational flexibility of this intermediate can influence the final stereochemical outcome. For instance, in the Ramberg-Bäcklund reaction, the decomposition of the intermediate thiirane (B1199164) dioxide can proceed through either a concerted or a stepwise pathway, with the latter potentially leading to a mixture of E and Z isomers. organic-chemistry.org Experimental and computational studies are often required to distinguish between these pathways. acs.orgdiva-portal.org

Computational Mechanistic Studies

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms, predicting reaction outcomes, and understanding the origins of selectivity. e3s-conferences.orgnd.edu

Exploration of Transition State Structures and Energies

Density functional theory (DFT) and other high-level computational methods allow for the detailed exploration of potential energy surfaces of chemical reactions. researchgate.netnih.gov By locating and characterizing the transition state structures, chemists can gain insight into the key factors that control the reaction rate and selectivity. e3s-conferences.orgresearchgate.net For the synthesis of (3Z)-ethyl 2-methylpent-3-enoate, computational studies can be used to compare the energy barriers for the formation of the Z- and E-isomers, thereby predicting the stereochemical outcome.

These calculations can reveal subtle steric and electronic interactions in the transition state that favor one stereoisomer over the other. For instance, in catalytic cross-metathesis reactions to form Z-trisubstituted α,β-unsaturated esters, DFT studies have been instrumental in understanding catalyst activity and selectivity. nih.gov

Prediction of Reaction Outcomes and Selectivities

Beyond understanding existing reactions, computational models can predict the outcome of new, untested reactions. By simulating the reaction under different conditions or with different substrates and catalysts, researchers can screen for optimal conditions to achieve the desired selectivity for (3Z)-ethyl 2-methylpent-3-enoate. nd.edu

For example, computational studies can predict how changes in the structure of a catalyst or the substituents on a precursor molecule will affect the energy of the transition states leading to the Z and E products. This predictive power accelerates the discovery and optimization of new synthetic methods.

Experimental Mechanistic Probes

Experimental mechanistic probes are essential tools for gathering empirical evidence to support or refute proposed reaction pathways. These techniques range from spectroscopic analysis of transient species to kinetic studies and isotopic labeling, each providing a unique piece of the mechanistic puzzle.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique for tracing the fate of atoms throughout a chemical reaction. By replacing an atom with its heavier, non-radioactive isotope (e.g., hydrogen with deuterium), the position of the label in the product can be determined, often by mass spectrometry or NMR spectroscopy. This information can reveal intricate details of reaction mechanisms, such as bond cleavages, rearrangements, and the origin of specific atoms.

In reactions involving α,β-unsaturated esters, deuterium (B1214612) labeling can provide clarity on processes like isomerization and conjugate addition. For instance, in a study on the deconjugation of α,β-unsaturated esters, the use of a deuterated nucleophile and proton source, aniline-d7, helped to elucidate the role of the aniline (B41778) moiety. rsc.org The observed incorporation of deuterium at both the α and γ positions of the product indicated that the aniline acts as both the nucleophile and the proton source in the transformation. rsc.org A similar approach could be applied to study the reactions of (3Z)-Ethyl 2-methylpent-3-enoate, for example, in a base-catalyzed isomerization or a conjugate addition reaction.

| Reactant | Deuterated Reagent | Observed Deuterium Incorporation Site | Mechanistic Implication |

|---|---|---|---|

| α,β-Unsaturated Ester | Aniline-d7 | α and γ positions | Aniline acts as both nucleophile and proton source. rsc.org |

| α,β-Unsaturated Ester | Deuterium gas (D2) in a conjugate reduction | High incorporation at β-position, significant at α-position | Indicates a hydride transfer to the β-position followed by an enolization process. rsc.org |

Spectroscopic Interrogation of Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of stable molecules and, with specialized techniques, for the detection and characterization of reactive intermediates. numberanalytics.com In situ NMR experiments, where the reaction is monitored directly in the NMR tube, can provide real-time information about the formation and consumption of intermediates. acs.orgresearchgate.net

For transformations involving precursors to (3Z)-Ethyl 2-methylpent-3-enoate, such as those proceeding through enolate or organometallic intermediates, NMR studies can be particularly revealing. For example, in the study of zinc organometallic intermediates in reactions of β-keto esters, ¹H and ¹³C NMR spectroscopy were used to probe the structure of the intermediate in solution. nih.gov Such studies can help to understand the geometry of key intermediates, which in turn dictates the stereochemical outcome of the reaction. Advanced NMR techniques like 2D NMR (e.g., NOESY) can provide information about the spatial proximity of different parts of a molecule, which is crucial for determining the structure of transient catalyst-substrate complexes. acs.org

Kinetic Analysis

Kinetic studies measure the rate of a reaction and how it is affected by changes in concentration of reactants, catalysts, or inhibitors. This information is used to determine the reaction order with respect to each component, which is a key part of the rate law. The rate law, in turn, provides strong evidence for the composition of the transition state of the rate-determining step.

Common methods for kinetic analysis include the method of initial rates and reaction progress kinetic analysis (RPKA). ox.ac.uknih.gov In the method of initial rates, the instantaneous rate at the beginning of the reaction is measured for a series of experiments where the initial concentration of one reactant is varied while others are kept constant. ox.ac.uk RPKA, on the other hand, utilizes the entire reaction profile (concentration versus time) to extract kinetic information. nih.gov Visual kinetic analysis methods can offer a rapid, qualitative assessment of the reaction mechanism from a small number of experiments. rsc.org

For a reaction producing or consuming (3Z)-Ethyl 2-methylpent-3-enoate, a kinetic analysis could reveal, for example, whether a catalyst is involved in the rate-determining step and whether product inhibition or catalyst deactivation is occurring. nih.gov

| Experiment | Initial [A] (M) | Initial [B] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.0 x 10⁻³ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻³ |

| 3 | 0.1 | 0.2 | 4.0 x 10⁻³ |

By combining the insights gained from these and other experimental probes, a detailed and well-substantiated reaction mechanism for the formation and transformations of (3Z)-Ethyl 2-methylpent-3-enoate can be constructed.

Advanced Spectroscopic and Chromatographic Characterization of 3z Ethyl 2 Methylpent 3 Enoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For (3Z)-Ethyl 2-methylpent-3-enoate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its carbon framework and the Z-geometry of the double bond.

Detailed ¹H NMR Analysis for Stereochemical Assignment

The ¹H NMR spectrum provides crucial information about the proton environment in a molecule. In the case of (3Z)-Ethyl 2-methylpent-3-enoate, the chemical shifts and coupling constants of the olefinic protons are particularly diagnostic for assigning the stereochemistry of the double bond.

Based on established principles and data from analogous structures, the predicted ¹H NMR spectrum in a standard deuterated solvent like chloroform-d₃ (CDCl₃) would exhibit distinct signals for each proton. The ethyl ester moiety would show a quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the terminal methyl group (-OCH₂CH₃). The methyl group at the C2 position would appear as a doublet, coupled to the adjacent methine proton. The methine proton at C2 would, in turn, be a multiplet due to coupling with both the C2-methyl protons and the olefinic proton at C3.

The key to stereochemical assignment lies in the signals of the olefinic protons at C3 and C4 and the methyl protons at C5. The proton at C3 would likely appear as a doublet of quartets, coupled to the proton at C4 and the methyl protons at C5. The proton at C4 would be a doublet of doublets, coupled to the proton at C3 and the C2-methine proton. The methyl group at C5 would present as a doublet, coupled to the olefinic proton at C4.

Predicted ¹H NMR Data for (3Z)-Ethyl 2-methylpent-3-enoate (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 (CH₃) | ~1.0 | d | ~7.0 |

| C2-CH₃ | ~1.1 | d | ~7.0 |

| -OCH₂CH₃ | ~1.2 | t | ~7.1 |

| H-4 | ~5.5 | dq | ~11.0, 7.0 |

| H-2 | ~3.2 | m | - |

| -OCH₂CH₃ | ~4.1 | q | ~7.1 |

| H-3 | ~5.7 | dd | ~11.0, 9.0 |

Note: These are predicted values and may vary from experimental data.

¹³C NMR Spectroscopy for Carbon Framework Elucidation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in (3Z)-Ethyl 2-methylpent-3-enoate will give a distinct signal. The chemical shifts are influenced by the electronic environment of each carbon.

The carbonyl carbon of the ester group is expected to have the highest chemical shift (downfield). The olefinic carbons (C3 and C4) will appear in the characteristic region for sp²-hybridized carbons. The remaining sp³-hybridized carbons of the ethyl and methyl groups will be found at lower chemical shifts (upfield).

Predicted ¹³C NMR Data for (3Z)-Ethyl 2-methylpent-3-enoate (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~175 |

| C3 | ~135 |

| C4 | ~120 |

| -OCH₂CH₃ | ~60 |

| C2 | ~40 |

| C2-CH₃ | ~15 |

| -OCH₂CH₃ | ~14 |

| C5 | ~13 |

Note: These are predicted values and may vary from experimental data.

2D NMR (COSY, HSQC, HMBC, NOESY) for Structural and Stereochemical Confirmation

Two-dimensional NMR experiments are powerful techniques for establishing connectivity between atoms, which is essential for confirming the structure of (3Z)-Ethyl 2-methylpent-3-enoate.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For instance, a cross-peak between the signals of the H-3 and H-4 protons would confirm their vicinal relationship. Similarly, correlations would be observed between H-2 and the C2-methyl protons, as well as between H-4 and the H-5 protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the skeleton. For example, the signal for the H-2 proton would show a cross-peak with the C2 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for piecing together the molecular framework. Key correlations would include the coupling between the protons of the C2-methyl group and the C1 (carbonyl), C2, and C3 carbons. The protons of the ethyl ester would also show correlations to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly important for confirming the stereochemistry of the double bond. For the (3Z)-isomer, a spatial proximity exists between the olefinic proton at H-3 and the methyl protons at C-5, as well as between the H-4 proton and the H-2 proton. Therefore, cross-peaks between these pairs of protons in the NOESY spectrum would provide strong evidence for the Z-configuration of the double bond.

In-depth Analysis of Coupling Constants for Double Bond Geometry

The magnitude of the vicinal coupling constant (³J) between the olefinic protons (H-3 and H-4) is a definitive indicator of the double bond geometry. For cis or (Z)-isomers, the ³J value is typically in the range of 6-12 Hz, while for trans or (E)-isomers, it is significantly larger, usually between 12-18 Hz. rsc.org In the predicted ¹H NMR data for (3Z)-Ethyl 2-methylpent-3-enoate, the coupling constant between H-3 and H-4 is expected to be approximately 11.0 Hz, which falls squarely within the range for a Z-configured double bond.

Advanced Mass Spectrometry Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. For a volatile compound like (3Z)-Ethyl 2-methylpent-3-enoate, soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are particularly useful, especially in the context of reaction monitoring.

Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS) in Reaction Monitoring

Both ESI-MS and APCI-MS are powerful tools for the real-time analysis of reaction mixtures, allowing for the tracking of reactants, intermediates, and products without the need for extensive sample preparation. acs.org

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. For ethyl esters, ESI can produce complex spectra showing various adducts. acs.org This technique is highly sensitive and can be used to monitor the formation of (3Z)-Ethyl 2-methylpent-3-enoate in a reaction mixture by observing the appearance and increase in intensity of its corresponding molecular ion peaks.

Atmospheric Pressure Chemical Ionization (APCI-MS): APCI is well-suited for the analysis of less polar and more volatile compounds like esters. aocs.org It generally produces simpler mass spectra with a prominent protonated molecule [M+H]⁺, making it straightforward to monitor the progress of a reaction. acs.org The high throughput of APCI-MS allows for rapid screening of reaction conditions to optimize the synthesis of (3Z)-Ethyl 2-methylpent-3-enoate. In the analysis of volatile esters, APCI often provides clearer spectra with less complex adduct formation compared to ESI. acs.org

By coupling a liquid chromatography system to the mass spectrometer (LC-MS), it is possible to separate the components of a reaction mixture before they enter the ion source, providing even greater clarity and allowing for the quantification of each species over time.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Characterization

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of organic compounds by probing their gas-phase ion fragmentation pathways. For (3Z)-Ethyl 2-methylpent-3-enoate (molar mass: 142.20 g/mol ), electron ionization (EI) would first generate a molecular ion ([M]•+) at a mass-to-charge ratio (m/z) of 142. nih.gov Subsequent isolation and collision-induced dissociation (CID) of this parent ion reveal characteristic fragmentation patterns that provide definitive structural information.

The fragmentation of α,β-unsaturated esters is governed by several established mechanisms, including α-cleavage, McLafferty rearrangements, and cleavages associated with the unsaturated system. wikipedia.orgmcmaster.ca The primary fragmentation pathways anticipated for the [M]•+ of (3Z)-Ethyl 2-methylpent-3-enoate are detailed below:

α-Cleavage: The bond between the carbonyl carbon and the α-carbon (C2) is labile. Cleavage can result in the loss of the ethoxycarbonyl radical (•COOEt), leading to a fragment ion at m/z 55. More commonly observed is the loss of the ethoxy radical (•OCH₂CH₃), which produces a prominent acylium ion at m/z 97. This ion, [CH₃CH=CHC(CH₃)CO]⁺, is stabilized by the conjugated system.

McLafferty Rearrangement: The ethyl ester moiety contains γ-hydrogens. A classic McLafferty rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen with subsequent cleavage of the β-bond (the C-O bond), resulting in the loss of ethylene (B1197577) (C₂H₄, 28 Da). This process yields a radical cation of the corresponding carboxylic acid at m/z 114. wikipedia.org

Cleavage of the Alkyl Chain: Scission of the C4-C5 bond results in the loss of a methyl radical (•CH₃, 15 Da), producing an ion at m/z 127. Fragmentation at the C2-C3 bond can lead to the formation of a stable allylic cation.

These fragmentation pathways are summarized in the table below, providing a characteristic fingerprint for the identification of the compound.

| Proposed Fragment Ion (m/z) | Neutral Loss | Mass of Loss (Da) | Proposed Fragmentation Pathway |

|---|---|---|---|

| 127 | •CH₃ | 15 | Loss of terminal methyl group from the pentenyl chain |

| 114 | C₂H₄ | 28 | McLafferty rearrangement involving the ethyl ester group |

| 97 | •OC₂H₅ | 45 | α-Cleavage with loss of the ethoxy radical |

| 69 | •C(CH₃)COOEt | 73 | Cleavage at the C3-C4 bond |

| 55 | •COOEt | 87 | α-Cleavage with loss of the ethoxycarbonyl radical |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule. For (3Z)-Ethyl 2-methylpent-3-enoate, these methods are crucial for confirming the presence of the ester group, the specific configuration of the double bond, and other structural features.

FT-IR Spectroscopy: The FT-IR spectrum is dominated by absorptions corresponding to high-polarity bonds. For an α,β-unsaturated ester, the carbonyl (C=O) stretching frequency is shifted to a lower wavenumber compared to a saturated ester due to resonance. orgchemboulder.com The key expected absorption bands for (3Z)-Ethyl 2-methylpent-3-enoate are:

C=O Stretch: A strong, sharp absorption band is expected in the range of 1715–1730 cm⁻¹. orgchemboulder.com

C=C Stretch: The cis-disubstituted alkene C=C bond gives rise to a medium-intensity band around 1640–1660 cm⁻¹.

C-O Stretches: Two distinct C-O stretching bands are characteristic of esters and are anticipated in the 1300–1000 cm⁻¹ region. orgchemboulder.com

=C-H Bending: The out-of-plane bending vibration for a cis double bond is a particularly diagnostic feature, typically appearing as a strong, broad band around 675–730 cm⁻¹. acs.org

C-H Stretches: Absorptions for sp²-hybridized C-H bonds (alkene) appear just above 3000 cm⁻¹, while those for sp³-hybridized C-H bonds (alkyl groups) are found just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is sensitive to non-polar bonds and complements FT-IR analysis. The C=C double bond, being highly polarizable, typically produces a strong signal in the Raman spectrum, confirming the unsaturation. The symmetric vibrations of the alkyl backbone are also more readily observed.

The combination of FT-IR and Raman provides a comprehensive vibrational profile of the molecule, confirming its functional groups and offering insights into its conformational state. pku.edu.cn

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| C-H (alkene) | Stretch | 3010–3040 | Medium | Medium |

| C-H (alkane) | Stretch | 2850–2980 | Strong | Strong |

| C=O (conjugated ester) | Stretch | 1715–1730 | Strong | Medium |

| C=C (cis-alkene) | Stretch | 1640–1660 | Medium | Strong |

| C-O-C (ester) | Asymmetric Stretch | 1250–1300 | Strong | Weak |

| C-O-C (ester) | Symmetric Stretch | 1000–1150 | Strong | Weak |

| =C-H (cis-alkene) | Out-of-Plane Bend | 675–730 | Strong, Broad | Weak |

Chiral Analytical Chromatography for Enantiomeric and Diastereomeric Purity

The presence of a stereocenter at the C2 position means that (3Z)-Ethyl 2-methylpent-3-enoate exists as a pair of enantiomers, (2R, 3Z)- and (2S, 3Z)-. Chiral chromatography is the definitive technique for separating and quantifying these enantiomers to determine enantiomeric excess (ee) and optical purity.

Given the volatility of (3Z)-Ethyl 2-methylpent-3-enoate, chiral gas chromatography (GC) is an excellent method for its enantiomeric resolution. nih.gov The separation is achieved using a capillary column coated with a chiral stationary phase (CSP). For esters and similar compounds, cyclodextrin (B1172386) derivatives are among the most effective and widely used CSPs. pharmaknowledgeforum.comgcms.czazom.com

Method development would involve screening various derivatized cyclodextrin phases, such as permethylated or acetylated β-cyclodextrin. gcms.cz The separation mechanism relies on the transient formation of diastereomeric inclusion complexes between the enantiomers and the chiral cyclodextrin cavity. azom.com The stability of these complexes differs, leading to different retention times.

Optimization of the GC method requires careful adjustment of several parameters:

Temperature Program: A slow temperature ramp or an isothermal hold at an optimized temperature is crucial for maximizing resolution.

Carrier Gas: Hydrogen or helium is used, with the linear velocity optimized for the highest column efficiency.

Column Selection: The choice of the specific cyclodextrin derivative and its concentration on the phase is the most critical parameter. uni-muenchen.de

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with FID or MS detector |

| Column (CSP) | 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with a derivatized β-cyclodextrin (e.g., Rt-βDEXsm) |

| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min) |

| Injection | 1 µL, Split mode (e.g., 50:1 ratio) |

| Injector Temperature | 220 °C |

| Oven Program | Initial 60 °C (hold 2 min), ramp at 2 °C/min to 140 °C, hold 5 min |

| Detector Temperature | 250 °C (FID) |

Chiral High-Performance Liquid Chromatography (HPLC) offers a powerful and versatile alternative to GC, particularly for preparative-scale separations or for less volatile analogs. The most successful CSPs for this class of compounds are typically based on polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support. rsc.org

Method development in chiral HPLC involves the screening of both CSPs and mobile phase compositions. up.pt

Normal-Phase HPLC: This mode often provides superior selectivity for chiral separations. A typical mobile phase would consist of a mixture of an alkane (e.g., hexane (B92381) or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). researchgate.net The separation is driven by a combination of hydrogen bonding, dipole-dipole, and steric interactions between the analyte and the chiral polymer.

Reversed-Phase HPLC: While sometimes less selective, reversed-phase methods (e.g., using acetonitrile/water or methanol/water) can be advantageous due to their compatibility with aqueous samples. sigmaaldrich.com

Column Selection: Polysaccharide-based columns, such as Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)), are highly effective for resolving a wide range of racemates, including esters. nih.govacs.org

Successful enantioseparation allows for the accurate determination of the enantiomeric ratio and is essential for applications where stereochemistry is critical.

| Parameter | Condition |

|---|---|

| Instrument | HPLC system with UV or Chiral Detector (e.g., Circular Dichroism) |

| Column (CSP) | Chiralcel® OD-H (250 x 4.6 mm ID, 5 µm particle size) |

| Mobile Phase | Normal Phase: Hexane / Isopropanol (98:2, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Computational Chemistry and Theoretical Insights into 3z Ethyl 2 Methylpent 3 Enoate

Electronic Structure and Conformation Analysis of (3Z)-Ethyl 2-methylpent-3-enoate

Detailed theoretical investigations into the electronic properties and spatial arrangement of (3Z)-Ethyl 2-methylpent-3-enoate are absent from peer-reviewed literature.

Geometry Optimization and Conformational Landscapes

No published studies were found that detail the geometry optimization of (3Z)-Ethyl 2-methylpent-3-enoate using computational methods such as Density Functional Theory (DFT) or ab initio calculations. Consequently, information regarding its minimum energy conformations, potential energy surface, and the rotational barriers of its flexible bonds, such as the C-C single bonds and the ester group, remains undetermined. While methodologies for such analyses on similar short-chain unsaturated esters have been established, they have not been applied to this specific isomer. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

There is no available research that applies Frontier Molecular Orbital (FMO) theory to (3Z)-Ethyl 2-methylpent-3-enoate. As a result, calculations of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and associated reactivity descriptors are not documented. Such studies are crucial for theoretically predicting the compound's reactivity in various chemical reactions, including cycloadditions or nucleophilic/electrophilic attacks. mdpi.comresearchgate.net

Spectroscopic Parameter Prediction and Validation

Computational prediction of the spectroscopic properties of (3Z)-Ethyl 2-methylpent-3-enoate, which would allow for a direct comparison with and validation of experimental data, has not been reported.

Calculated NMR Chemical Shifts and Coupling Constants

No literature could be found presenting theoretically calculated Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) or spin-spin coupling constants for (3Z)-Ethyl 2-methylpent-3-enoate. Methods like Gauge-Including Atomic Orbital (GIAO) are commonly used for this purpose and are instrumental in confirming structural assignments, but have not been applied to this compound in published research. cdnsciencepub.comcdnsciencepub.com

Vibrational Frequencies and Intensities

A computational analysis of the vibrational modes of (3Z)-Ethyl 2-methylpent-3-enoate is not available. Therefore, there are no calculated Infrared (IR) or Raman spectra to compare with experimental measurements, which would aid in the assignment of key vibrational bands corresponding to its functional groups, such as the C=O and C=C stretching frequencies.

Molecular Modeling of Catalytic Cycles and Selectivity Origins

While the synthesis of related ethyl methylpentenoate isomers has been documented, detailed molecular modeling of the catalytic cycles involved in the specific production of the (3Z) isomer is not present in the literature. acs.org There are no published DFT studies that investigate the transition states, reaction pathways, or the energetic origins of stereoselectivity (Z vs. E) for catalytic reactions designed to produce (3Z)-Ethyl 2-methylpent-3-enoate. Such computational studies are vital for understanding and optimizing catalytic processes that yield specific stereoisomers. diva-portal.orgnih.gov

Machine Learning Approaches for Retrosynthetic Analysis and Reaction Prediction

The intersection of computational chemistry and artificial intelligence has ushered in a new era of chemical synthesis planning. Machine learning (ML) models are now pivotal in both deconstructing complex molecules through retrosynthesis and predicting the outcomes of novel chemical reactions. For a target molecule like (3Z)-Ethyl 2-methylpent-3-enoate, these computational tools offer a systematic, data-driven approach to devising efficient synthetic pathways and anticipating reaction feasibility and selectivity.

Retrosynthetic Analysis Powered by Machine Learning

Retrosynthetic analysis involves breaking down a target molecule into simpler, commercially available precursors. Modern software platforms leverage machine learning to navigate the vast landscape of possible chemical transformations, suggesting plausible disconnection strategies. These tools can be broadly categorized into two types: rule-based systems enhanced with AI and template-based neural network models.

Rule-Based and Template-Based Approaches

Platforms like SYNTHIA® employ a vast number of expert-coded rules derived from chemical literature. synthiaonline.comsigmaaldrich.comsynthiaonline.commerckgroup.com When analyzing (3Z)-Ethyl 2-methylpent-3-enoate, such a system would identify key functional groups—the α,β-unsaturated ester and the stereocenter—and apply established chemical transformations in reverse. For instance, it would recognize the ester as formable via an esterification reaction and the carbon-carbon backbone as constructible through various C-C bond-forming reactions like the Wittig or Horner-Wadsworth-Emmons reactions.

A hypothetical retrosynthetic analysis of (3Z)-Ethyl 2-methylpent-3-enoate using a template-based ML tool might generate several potential pathways. The primary disconnections would likely target the ester functional group and the carbon-carbon double bond, as these are key reactive sites.

Interactive Table 1: Hypothetical ML-Based Retrosynthetic Analysis of (3Z)-Ethyl 2-methylpent-3-enoate

This table illustrates potential retrosynthetic steps that could be proposed by a machine learning tool. The "Confidence Score" is a hypothetical metric representing the model's confidence in the viability of the reverse reaction (the retrosynthetic step).

| Retrosynthetic Step | Proposed Precursors | Reaction Class (Forward) | Hypothetical Confidence Score |

| C(O)-O Bond Cleavage | 2-Methylpent-3-enoic acid, (3Z)-; Ethanol | Esterification | 0.95 |

| Cα-Cβ Double Bond | Propanal; Ethyl 2-(triphenylphosphoranylidene)propanoate | Wittig Reaction | 0.88 |

| C2-C3 Bond Cleavage | Ethyl propanoate; Prop-1-en-1-ylboronic acid | Suzuki Coupling | 0.75 |

| C3-C4 Bond Cleavage | Ethyl 2-methylacrylate; Propylmagnesium bromide | Grignard Reaction (1,4-Addition) | 0.82 |

Machine Learning for Reaction Prediction

Beyond finding pathways, machine learning models are increasingly used to predict the outcomes of chemical reactions, including yield, regioselectivity, and stereoselectivity. nih.govarxiv.orgnih.gov For a molecule like (3Z)-Ethyl 2-methylpent-3-enoate, this is particularly relevant for reactions where multiple products are possible, such as conjugate additions or reductions.

Predicting Yield and Selectivity

To predict reaction outcomes, ML models are trained on large datasets where reaction components (reactants, reagents, solvents) and conditions (temperature, time) are mapped to a specific result (e.g., yield). acs.orgacs.orgresearchgate.net The model learns complex relationships between a molecule's structural features and its reactivity. These features are often represented as molecular "fingerprints" or descriptors calculated from the molecule's structure. bohrium.com

For instance, in a Michael addition to (3Z)-Ethyl 2-methylpent-3-enoate, an ML model could predict the yield and diastereoselectivity based on the choice of nucleophile, catalyst, and solvent. nih.govresearchgate.net The model would have learned from thousands of similar conjugate addition reactions how different steric and electronic environments influence the outcome. nih.govacs.org This allows for in silico screening of conditions before any experiments are run, saving time and resources. nih.govacs.org

Recent advances have also focused on developing models that can predict the entire reaction mechanism, not just the final product, by training on datasets of elementary reaction steps. arxiv.org Such a model could predict whether a given set of reagents would lead to a 1,2-addition or a 1,4-conjugate addition on (3Z)-Ethyl 2-methylpent-3-enoate.

Interactive Table 2: Hypothetical ML Prediction for a Michael Addition Reaction

This table provides an illustrative example of how a machine learning model might predict the outcomes of a copper-catalyzed conjugate addition of methylmagnesium bromide to (3Z)-Ethyl 2-methylpent-3-enoate under various conditions. Predictions are based on learned patterns from extensive reaction databases.

| Ligand for Copper Catalyst | Solvent | Predicted Yield (%) | Predicted Diastereomeric Excess (%) |

| (R)-BINAP | Toluene | 85 | 92 |

| Josiphos SL-J009-1 | Diethyl Ether | 91 | 88 |

| Phospha-ferrocene | Tetrahydrofuran | 78 | 65 |

| No Chiral Ligand | Tetrahydrofuran | 95 | 0 (Racemic) |

The integration of these machine learning approaches provides a powerful toolkit for the computational chemist. By combining automated retrosynthetic planning with accurate reaction outcome prediction, researchers can more efficiently design and execute the synthesis of target molecules like (3Z)-Ethyl 2-methylpent-3-enoate, accelerating the pace of chemical discovery.

Synthetic Applications of 3z Ethyl 2 Methylpent 3 Enoate As a Chiral Building Block

Role in Natural Product Total Synthesis

The inherent stereochemical information and functionality within (3Z)-Ethyl 2-methylpent-3-enoate make it a valuable starting point for the synthesis of complex natural products. Its application allows for the direct incorporation of a chiral center and a Z-configured double bond, which are common motifs in bioactive molecules.

A significant example of its utility is demonstrated in the synthetic efforts towards the meridamycins. Meridamycins are a family of polyketide natural products with neuroprotective properties, but their complete total synthesis has remained an elusive goal. uni-hannover.de In a documented approach toward the synthesis of 3-normeridamycin, (3Z)-Ethyl 2-methylpent-3-enoate (referred to as compound 166 in the study) serves as a key precursor. uni-hannover.de

The synthesis of this building block itself was achieved through a stereoselective process involving the deprotonation of ethyl propionate (B1217596) with a strong base, followed by an Ireland-Claisen rearrangement of the resulting silyl (B83357) ketene (B1206846) acetal (B89532) with crotonaldehyde. This sequence establishes the crucial C2-methyl stereocenter and the C3-Z-double bond. The building block was then elaborated through a series of reactions, including a boron-mediated aldol (B89426) reaction, to form a larger fragment of the meridamycin (B1247513) backbone. uni-hannover.de This application highlights how the predefined stereochemistry of (3Z)-Ethyl 2-methylpent-3-enoate can be effectively transferred into a complex natural product target.

Table 1: Application in Natural Product Synthesis

| Natural Product Target | Role of (3Z)-Ethyl 2-methylpent-3-enoate | Reference |

|---|

Scaffold for the Construction of Complex Polyketide Architectures

Polyketides are a large class of natural products characterized by their diverse and complex structures, often featuring multiple stereocenters. The synthesis of these molecules relies on the iterative coupling of smaller, chiral building blocks. (3Z)-Ethyl 2-methylpent-3-enoate is an ideal scaffold for this purpose.

The synthesis of meridamycin again serves as a prime example of this application. Meridamycin possesses a 30-carbon polyketide backbone adorned with numerous hydroxyl and methyl groups. uni-hannover.de The research toward its total synthesis utilizes (3Z)-Ethyl 2-methylpent-3-enoate to construct a significant portion of this chain. After its initial synthesis, the ester is converted into a more complex intermediate, which then participates in highly convergent and stereoselective boron-mediated aldol reactions. uni-hannover.de These reactions stitch together key fragments, with the stereocenters originating from the initial building block guiding the stereochemical outcome of subsequent transformations. This strategy underscores the role of the compound as a fundamental unit for erecting the intricate and stereochemically rich architecture of polyketides.

Precursor to Skipped Dienes, Enynes, and Related Conjugated Systems

Skipped dienes (1,4-dienes) and enynes are important structural motifs found in many natural products and bioactive compounds. While the conversion of β,γ-unsaturated esters to such systems is a valuable transformation, direct applications using (3Z)-Ethyl 2-methylpent-3-enoate are not extensively documented in the reviewed literature.

However, related methodologies provide insight into potential pathways. For instance, gold-catalyzed reactions of vinyldiazo compounds with vinylsilanes have been reported to produce skipped dienes with high regio- and stereoselectivity. acs.orgacs.org A relevant starting material in these studies is ethyl 2-diazo-3-methylbut-3-enoate. acs.org The synthesis of such a diazo compound from (3Z)-Ethyl 2-methylpent-3-enoate would constitute a multi-step process, likely involving amidation followed by a diazo-transfer reaction. While plausible, this specific sequence starting from (3Z)-Ethyl 2-methylpent-3-enoate to generate skipped dienes is not explicitly detailed.

Another approach involves the development of new catalytic methods for skipped diene synthesis, though these often utilize different classes of starting materials. whiterose.ac.uk Therefore, while the structural elements of (3Z)-Ethyl 2-methylpent-3-enoate are suited for the synthesis of conjugated systems, its direct use as a precursor for skipped dienes and enynes remains an area with limited specific examples in the scientific literature.

Utilization in the Synthesis of Specialty Chemicals

Beyond complex natural products, chiral building blocks are crucial in the synthesis of specialty chemicals, which include compounds for the flavor, fragrance, and materials industries.

(3Z)-Ethyl 2-methylpent-3-enoate is recognized for its application in the flavor and fragrance industry. ontosight.ai Its organoleptic properties, often described as fruity and floral, make it a valuable ingredient in the formulation of perfumes and as a flavoring agent in various consumer products. ontosight.ai The specific (3Z)-isomer contributes to its unique scent profile. Its designation as FEMA No. 3456 further solidifies its status as a recognized flavoring substance. nih.gov

While its use in fragrances is established, its application in the synthesis of other specialty areas like agrochemicals or as specific pharmaceutical intermediates is not well-documented in publicly available literature. A patent for agrochemical formulations lists a vast number of chemical compounds but does not specify any synthetic relationship with (3Z)-Ethyl 2-methylpent-3-enoate. google.com

Table 2: Use in Specialty Chemicals

| Industry | Specific Application | Reference |

|---|

Development of Novel Chiral Auxiliaries and Ligands from (3Z)-Ethyl 2-methylpent-3-enoate

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. Similarly, chiral ligands are used in asymmetric catalysis to induce enantioselectivity. An ideal scaffold for such applications possesses a rigid structure and well-defined stereocenters.

Despite the presence of a stereocenter and a defined alkene geometry, a thorough review of the scientific literature reveals no significant reports on the development or application of (3Z)-Ethyl 2-methylpent-3-enoate as a scaffold for creating new chiral auxiliaries or ligands. Research in asymmetric synthesis often describes the use of established auxiliaries to prepare β,γ-unsaturated esters, rather than using the ester itself as the basis for a new auxiliary. This suggests that the synthetic community has not widely explored or reported the derivatization of (3Z)-Ethyl 2-methylpent-3-enoate for this specific purpose. Therefore, this remains an underexplored area of its potential synthetic utility.

Future Prospects and Emerging Trends in 3z Ethyl 2 Methylpent 3 Enoate Research

Sustainable and Green Synthesis Methodologies

The principles of green chemistry, which aim to reduce or eliminate hazardous substances, are increasingly guiding the development of new synthetic routes. organic-chemistry.orgresearchgate.net For (3Z)-Ethyl 2-methylpent-3-enoate, this involves a shift away from traditional methods that may rely on harsh reagents or produce significant waste.

A primary goal in green synthesis is to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. organic-chemistry.org Reactions that are highly atom-economical, such as certain addition or rearrangement reactions, are being explored. For instance, the Reppe synthesis, which involves the carbonylation of olefins or alkynes, is noted for its good atom economy and environmental friendliness in producing unsaturated acids and their derivatives. google.com

Furthermore, eliminating solvents reduces waste, cost, and safety hazards. Solvent-free reactions, often facilitated by mechanochemistry (ball milling) or by using one of the reactants as the solvent, are a key area of research. beilstein-journals.orgrsc.orgresearchgate.net For example, solvent-free Knoevenagel condensations have been successfully performed using reusable ionic liquid catalysts to produce long-chain alkylidenes, demonstrating the potential of such techniques for related unsaturated esters. rsc.orgresearchgate.net Similarly, mechanochemical methods have been employed for the solvent-free synthesis of various esters and other functionalized organic molecules, sometimes using a simple base like potassium carbonate as a catalyst. beilstein-journals.orgnih.govresearchgate.net

| Green Chemistry Approach | Description | Relevance to (3Z)-Ethyl 2-methylpent-3-enoate Synthesis |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. organic-chemistry.org | Prioritizing addition and rearrangement reactions over substitutions or eliminations to reduce byproducts. The Reppe reaction is an example of a potentially high atom-economy route. google.com |

| Solvent-Free Synthesis | Conducting reactions without a traditional solvent medium. | Reduces chemical waste and energy consumption. Mechanochemical methods (ball milling) and reactions using reusable catalysts are promising solvent-free strategies. beilstein-journals.orgrsc.orgnih.gov |

| Catalytic Reagents | Using small amounts of catalysts that can be recycled, instead of stoichiometric reagents. organic-chemistry.org | Development of highly active and recyclable catalysts for stereoselective synthesis minimizes waste and improves process efficiency. |

Moving away from petrochemical feedstocks is a cornerstone of sustainable chemistry. organic-chemistry.org Research is actively exploring pathways to synthesize esters from bio-based resources. tandfonline.com Various platform molecules derived from biomass, such as itaconic acid, can be used to produce unsaturated polyesters. mdpi.com Specifically for pentenoates, studies have shown the production of methyl-pent-3-enoate from renewable γ-valerolactone. acs.org Another relevant approach is the cross-metathesis of naturally derived compounds; for example, the reaction of cis-3-methylpent-2-ene with diethyl maleate (B1232345) can produce ethyl-3-methylpent-2-enoate, a closely related isomer to the target compound. researchgate.net The direct oxidative esterification of cellulose (B213188) with α,β-unsaturated aldehydes in an ionic liquid represents another innovative route to full bio-based esters. acs.org These examples highlight a clear trend toward developing synthetic routes to (3Z)-Ethyl 2-methylpent-3-enoate that begin with renewable starting materials. numberanalytics.com

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages for the production of fine chemicals. This technology allows for better control over reaction parameters like temperature and pressure, improved safety for handling hazardous intermediates, and easier scalability. For the synthesis of related compounds, such as methyl-pent-3-enoate, continuous flow processes have been successfully implemented, demonstrating the potential for efficient, scalable production. acs.org The integration of catalytic systems into flow reactors, such as the use of RuNPs@SILPs for hydrodeoxygenation, showcases how these technologies can be combined for enhanced efficiency. acs.org The application of flow chemistry could enable a more consistent and high-throughput synthesis of (3Z)-Ethyl 2-methylpent-3-enoate with high purity.

Photo-, Electro-, and Mechanochemical Approaches to (3Z)-Alkenoates

Novel methods of energy input are being developed to drive chemical reactions under milder conditions, often with unique selectivity. numberanalytics.com

Photochemistry uses light to activate molecules, enabling transformations that are often difficult to achieve with thermal methods.

Electrochemistry uses electricity to drive redox reactions, providing a clean and controllable way to form chemical bonds without the need for stoichiometric chemical oxidants or reductants. researchgate.netucl.ac.uk This approach has been used to develop Z-selective functionalization of acrylamides and other C-C bond-forming reactions. cardiff.ac.uk

Mechanochemistry utilizes mechanical force, typically through ball milling, to induce reactions, often in a solvent-free environment. nih.gov This technique has proven effective for synthesizing various esters and β-sulfenylated carbonyl compounds. nih.govresearchgate.netcardiff.ac.uk

These emerging methodologies represent promising avenues for the synthesis of (3Z)-alkenoates, potentially offering higher selectivity and more sustainable reaction profiles compared to traditional synthetic protocols. numberanalytics.com

Advanced Catalyst Design for Enhanced Stereoselectivity

Achieving high Z-selectivity in the synthesis of alkenes is a significant challenge in organic chemistry. The development of advanced catalysts is crucial for the efficient production of (3Z)-Ethyl 2-methylpent-3-enoate. Significant progress has been made in olefin metathesis, a powerful C=C bond-forming reaction. acs.org Researchers have designed sophisticated molybdenum- and ruthenium-based catalysts that can furnish the thermodynamically less favored Z-isomers with high selectivity. nih.govresearchgate.net

Key developments include:

Molybdenum Monoaryloxide Pyrrolide (MAP) and Molybdenum Monoaryloxide Chloride (MAC) Catalysts : These have shown exceptional efficiency and Z-selectivity in cross-metathesis reactions. nih.gov

Chelated Ruthenium Catalysts : Ruthenium complexes with chelating N-heterocyclic carbene (NHC) or arylthiolate ligands have been developed to catalyze highly Z-selective olefin metathesis. acs.orgresearchgate.net

Iron-Based Catalysts : Inexpensive and non-toxic iron catalysts, such as FeBr₂, have been used for the Z-selective reductive coupling of alkyl halides with terminal alkynes. acs.org

The rational design of the catalyst's ligand sphere is key to controlling the stereochemical outcome of the reaction, steering it towards the desired (Z)-isomer. nih.gov

| Catalyst Type | Metal Center | Key Feature for Z-Selectivity | Potential Application |

| Monoaryloxide Chloride (MAC) | Molybdenum | Sterically differentiated ligands that favor the formation of the higher-energy Z-isomer during metathesis. nih.gov | Cross-metathesis reactions to form Z-alkenes. |

| Chelating NHC Complexes | Ruthenium | Intramolecular C-H bond activation forms a specific chelate structure that directs stereocontrolled olefin metathesis. researchgate.net | Z-selective olefin metathesis, including ring-closing metathesis. |

| Monothiolate Complexes | Ruthenium | Sterically demanding arylthiolate ligands promote rapid initiation and high Z-selectivity at room temperature. acs.org | Metathesis of 1-alkenes and functionalized olefins. |

| Iron(II) Bromide | Iron | Catalyzes an anti-selective carbozincation of alkynes during reductive coupling, leading to high Z-selectivity. acs.org | Reductive cross-coupling of alkyl halides with alkynes. |

Application of Artificial Intelligence in Reaction Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical research. numberanalytics.comresearchgate.net For a target like (3Z)-Ethyl 2-methylpent-3-enoate, AI can be applied in several ways:

Reaction Discovery : AI can analyze vast databases of known reactions to propose novel synthetic routes that may not be obvious to a human chemist. dokumen.pub

Catalyst Design : Computational tools can help design new catalysts with improved activity and stereoselectivity. numberanalytics.com

Predicting Stereoselectivity : A significant challenge is predicting the stereochemical outcome of a reaction. arxiv.orgnih.gov Machine learning models are being developed to quantitatively predict the enantioselectivity or diastereoselectivity of reactions by analyzing features of the substrates, catalysts, and conditions. arxiv.orgnih.gov This predictive power can drastically reduce the trial-and-error approach often used in developing stereoselective syntheses. arxiv.org

Reaction Optimization : AI algorithms, particularly when combined with high-throughput experimentation (HTE) and robotic platforms, can efficiently explore a vast reaction space to find the optimal conditions (e.g., temperature, solvent, catalyst loading) to maximize yield and selectivity. beilstein-journals.orgnih.gov

The integration of AI is expected to accelerate the discovery of efficient, sustainable, and highly stereoselective syntheses for complex molecules like (3Z)-Ethyl 2-methylpent-3-enoate. numberanalytics.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.